molecular formula C18H30N2O5 B041463 (3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate CAS No. 229613-93-8

(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate

Numéro de catalogue B041463
Numéro CAS: 229613-93-8
Poids moléculaire: 354.4 g/mol
Clé InChI: WYUYCGDXMIJIAZ-KYEXWDHISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a complex organic molecule that has been studied for its unique structural and chemical properties. It is related to other compounds that have been explored for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

  • X-ray studies reveal the crystalline form of similar compounds, providing insights into their molecular structure and synthesis routes (Didierjean et al., 2004).
  • Alternative synthesis methods for similar compounds have been developed, enhancing efficiency and yield (Conti et al., 2007).

Molecular Structure Analysis

  • Structural studies are crucial for understanding the molecular configuration and potential applications of the compound. X-ray crystallography has been extensively used in this field.

Chemical Reactions and Properties

  • Research indicates that similar compounds exhibit interesting chemical reactions, such as the transfer hydro-tert-butylation of alkenes (Keess & Oestreich, 2017).
  • The compound's reactivity and interaction with other chemical entities are subjects of ongoing research.

Applications De Recherche Scientifique

Synthesis and Structural Studies

  • Key Intermediates in Synthesis of NMDA Receptor Antagonists

    This compound is used as a key intermediate in the synthesis of novel NMDA receptor antagonists. Its diastereomeric amino acid derivatives have been characterized through X-ray studies, revealing different molecular complexities crucial for pharmacophoric parameters in NMDA receptor antagonism (Bombieri et al., 2005).

  • Stereoselective Synthesis of Amino Acids

    An alternative synthesis route for a conformationally constrained analogue of aspartic acid has been developed using this compound. This approach is vital for creating specific molecular structures necessary for scientific applications (Conti et al., 2007).

Application in Peptide Synthesis

  • Transformation of Nitrohexofuranoses into Cyclopentylamines

    The compound has been utilized in the total synthesis of enantiopure derivatives, which are significant for the synthesis and incorporation of novel polyhydroxylated amino acids into peptides (Fernandez et al., 2010).

  • Selective Directed Hydrogenation

    This compound has been employed in N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology. This process is crucial for producing specific diastereomers of cyclopentanecarboxylic acid methyl esters, which have applications in peptide synthesis (Smith et al., 2001).

Molecular Structure Analysis

  • X-ray Crystallography Studies: The compound has been studied using X-ray crystallography, revealing significant insights into its molecular structure and interactions, which are essential for understanding its role in various chemical reactions (Didierjean et al., 2004).

Propriétés

IUPAC Name

methyl (3aR,4R,6S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-12(19-17(22)24-18(3,4)5)9-11(16(21)23-6)15(13)25-20-14/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUYCGDXMIJIAZ-KYEXWDHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NOC2C1C(CC2C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NO[C@H]2[C@@H]1[C@@H](C[C@@H]2C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.